
Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C13H14O3 and a molecular weight of 218.252 . It belongs to the class of furan-3-carboxylates .
Synthesis Analysis
The synthesis of polysubstituted furan-3-carboxylates, which includes Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate, has been extensively studied . Most methods for the preparation of substituted furans are based on the use of acetylene derivatives and the Paal–Knorr reaction . For instance, Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate was formed in 77% yield in the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of NaOEt .Molecular Structure Analysis
The molecular structure of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate is characterized by a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The compound also contains a carboxylate group attached to the furan ring .Chemical Reactions Analysis
In the synthesis of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate, various chemical reactions are involved. These include condensation reactions, C-alkylation, and intramolecular conversions . For example, condensation of acetylacetone with ethyl bromopyruvate led to the formation of ethyl 4-acetyl-3-hydroxy-5-methyl-2,3-dihydrofuran-3-carboxylate, which in the presence of p-toluenesulfonic acid transformed into ethyl 4-acetyl-5-methylfuran-3-carboxylate .Physical And Chemical Properties Analysis
The physical and chemical properties of Benzyl2-methyl-4,5-dihydrofuran-3-carboxylate include a molecular weight of 218.252 and a molecular formula of C13H14O3 .Scientific Research Applications
Palladium-Catalyzed Methylation and Arylation
Palladium-catalyzed methylation and arylation have been observed in simple carboxylic acids, showcasing the versatility of Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate in facilitating C-H activation and C-C coupling reactions. This process has been applied to both benzoic acids and aliphatic acids, demonstrating the compound's utility in organic synthesis and drug development (Giri et al., 2007).
Ring Expansion and Contraction
Studies on Isopropenyldihydrofuran derivatives, closely related to Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate, have shown fascinating ring expansion and contraction behaviors. These reactions are significant for the synthesis of complex organic molecules, including potential drug candidates (Yamaguchi et al., 1997).
Iron-Catalyzed Ortho-Alkylation
The iron-catalyzed ortho-alkylation of carboxamides using Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives demonstrates an efficient approach to regioselective alkylation. This method offers a sustainable alternative to traditional alkylation methods, emphasizing the role of iron catalysis in green chemistry (Fruchey et al., 2014).
Photocarboxylation of Benzylic C-H Bonds
The photocarboxylation of benzylic C-H bonds using CO2, facilitated by Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives, presents a novel method for converting C-H bonds into carboxylic acids. This metal-free approach is pivotal for synthesizing various drugs and highlights the potential of using CO2 as a raw material (Meng et al., 2019).
Synthesis of Antitumor Agents
Research on the synthesis and biological evaluation of dihydrobenzofuran lignans and related compounds, including Benzyl 2-methyl-4,5-dihydrofuran-3-carboxylate derivatives, has shown promising antitumor activity. These compounds have been tested against a range of human tumor cell lines, indicating their potential in cancer therapy (Pieters et al., 1999).
properties
IUPAC Name |
benzyl 5-methyl-2,3-dihydrofuran-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-10-12(7-8-15-10)13(14)16-9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNWCXXCIKUCDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CCO1)C(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Benzyl-2-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-6-piperidin-1-ylquinazolin-4-one](/img/structure/B2769777.png)
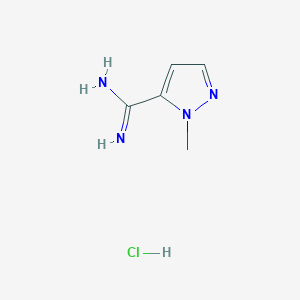
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzamide](/img/structure/B2769780.png)
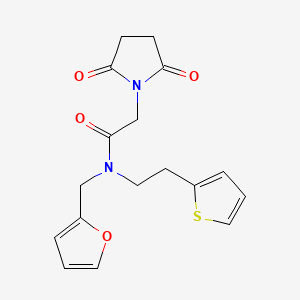
![N-(3,4-difluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2769784.png)
![2-({[2-(2-furyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl]thio}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2769787.png)
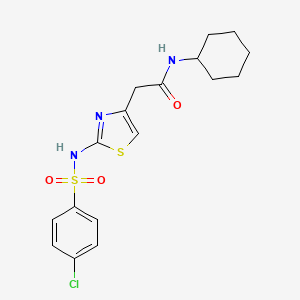
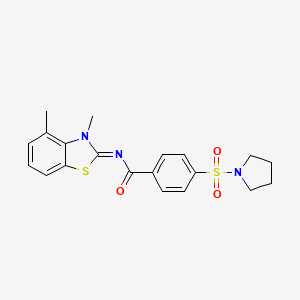
![1-[4-[6-(Trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2769792.png)
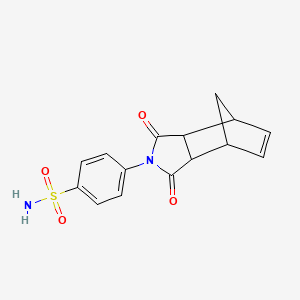

![isopropyl 3-amino-6,7,8,9-tetrahydro-5H-cyclohepta[b]thieno[3,2-e]pyridine-2-carboxylate](/img/structure/B2769797.png)

![2-(1H-1,2,3-Benzotriazol-1-yl)-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide](/img/structure/B2769800.png)